molecular formula C17H11FO4 B6119566 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 549501-16-8

3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B6119566
CAS No.: 549501-16-8
M. Wt: 298.26 g/mol
InChI Key: VDVQFACVWPQOQR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate (CAS 66267-83-2) is a synthetic coumarin derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 4-fluorophenyl group at the 3-position and an acetoxy moiety at the 7-position of the core coumarin (2H-chromen-2-one) scaffold . Coumarin derivatives are extensively investigated as potent and selective inhibitors of key enzymatic targets . Specifically, 3-phenylcoumarin analogues have demonstrated exceptional promise as high-affinity, reversible inhibitors of Monoamine Oxidase B (MAO-B), with certain derivatives exhibiting IC50 values in the nanomolar range (e.g., 56 nM) . MAO-B is a crucial target for researching neurodegenerative pathologies, such as Parkinson's disease, as its inhibition boosts synaptic dopamine levels . Furthermore, structurally similar 6- and 7-substituted coumarins have been identified as highly selective inhibitors of tumor-associated Carbonic Anhydrase isoforms (CA IX and XII) . These transmembrane enzymes are overexpressed in hypoxic tumors and are validated antitumor targets; coumarins act as prodrugs that undergo hydrolysis within the enzyme's active site, leading to selective inhibition . The specific substitution pattern on this compound makes it a valuable chemical tool for probing the structure-activity relationships (SAR) of these and other physiologically relevant enzymes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-fluorophenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQFACVWPQOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207386
Record name 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549501-16-8
Record name 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549501-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 3 4 Fluorophenyl 2 Oxo 2h Chromen 7 Yl Acetate and Its Derivatives

Synthetic Pathways to the 2-Oxo-2H-chromen-7-yl Acetate (B1210297) Core Scaffold

The foundational structure of the target molecule is the 2-oxo-2H-chromen-7-yl acetate, also known as 7-acetoxycoumarin (B77463). The synthesis of this core scaffold is typically a two-step process that begins with a readily available precursor, 7-hydroxycoumarin (umbelliferone).

7-Hydroxycoumarin is a naturally occurring phenolic compound and a common starting material for the synthesis of a wide array of coumarin (B35378) derivatives. chemijournal.com Its phenolic hydroxyl group at the C-7 position is a key functional handle for introducing various substituents through reactions like alkylation and acylation. mdpi.com The reactivity of this hydroxyl group allows for the straightforward preparation of 7-O-substituted coumarins, which are valuable building blocks for more complex molecules. chemijournal.commdpi.com

The introduction of the acetate group at the C-7 position is achieved through the O-acylation of 7-hydroxycoumarin. This esterification reaction is typically performed by treating 7-hydroxycoumarin with an acetylating agent. Common reagents for this purpose include acetyl chloride or acetic anhydride. mdpi.com The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which acts as a catalyst and neutralizes the acidic byproduct (e.g., HCl or acetic acid). mdpi.comnih.gov

For example, the synthesis can be accomplished by reacting 7-hydroxy-2H-chromen-2-one with an acyl chloride in a suitable solvent like dichloromethane (B109758) with a slight excess of triethylamine at room temperature. mdpi.com Alternatively, refluxing 7-hydroxycoumarin with ethyl bromoacetate (B1195939) and potassium carbonate in acetone (B3395972) can yield the corresponding ester, which can then be processed further. nih.gov These methods provide efficient routes to the 7-acetoxycoumarin scaffold, which serves as a crucial intermediate for the final target compound.

Integration of the 3-(4-Fluorophenyl) Moiety into the Chromene System

Several classical and modern synthetic reactions can be employed to introduce an aryl group, such as the 4-fluorophenyl moiety, at the C-3 position of the coumarin ring. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key methodologies include the Perkin reaction, Knoevenagel condensation, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling. tandfonline.comresearchgate.netnih.govnih.gov

The Perkin reaction is a widely used method for synthesizing 3-phenylcoumarins. nih.govresearchgate.net This reaction involves the condensation of an o-hydroxybenzaldehyde with a phenylacetic acid derivative in the presence of a base catalyst, typically triethylamine and acetic anhydride. mdpi.comsciforum.netwikipedia.org To synthesize the target compound, 2,4-dihydroxybenzaldehyde (B120756) would react with 4-fluorophenylacetic acid. The reaction proceeds via the formation of a mixed anhydride, followed by an aldol-type condensation and subsequent intramolecular cyclization and dehydration. The hydroxyl group at the C-7 position is acetylated concurrently under these reaction conditions, often making this a one-pot procedure to obtain the final 3-aryl-7-acetoxycoumarin. mdpi.com

The Suzuki cross-coupling reaction offers another versatile route. wikipedia.org This approach typically involves the palladium-catalyzed reaction between a 3-halocoumarin (e.g., 3-bromo-7-acetoxycoumarin) and an arylboronic acid (in this case, 4-fluorophenylboronic acid). researchgate.net This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups, allowing for the synthesis of diverse 3-arylcoumarin derivatives. researchgate.netmdpi.com

The Knoevenagel condensation is also a fundamental method for coumarin synthesis, involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. slideshare.netsapub.orgnih.gov For 3-arylcoumarins, this would entail using a reagent like ethyl (4-fluorophenyl)acetate.

Table 1: Comparison of Synthetic Methods for 3-Arylcoumarin Synthesis

Reaction NameStarting MaterialsKey Reagents/CatalystsAdvantages
Perkin Reaction o-Hydroxybenzaldehyde, Phenylacetic AcidAcetic Anhydride, TriethylamineOften a one-pot synthesis for 7-acetoxy derivatives. mdpi.com
Suzuki Coupling 3-Halocoumarin, Arylboronic AcidPalladium Catalyst (e.g., Pd(OAc)₂), BaseMild conditions, high functional group tolerance. researchgate.netwikipedia.org
Knoevenagel Condensation o-Hydroxybenzaldehyde, Active Methylene CompoundBase (e.g., Piperidine)Efficient for various 3-substituted coumarins. tandfonline.comnih.gov

Preparation and Diversification of Structural Analogues and Derivatives of 3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl Acetate

The structural framework of this compound allows for extensive chemical modifications to generate a library of analogues. Diversification can be achieved by altering the substituents on both the 3-phenyl ring and the coumarin core.

The nature and position of substituents on the 3-phenyl ring can be varied by selecting appropriately substituted starting materials. When using the Perkin reaction, a range of substituted phenylacetic acids can be employed. For instance, using 3-bromophenylacetic acid instead of 4-fluorophenylacetic acid leads to the formation of 3-(3-bromophenyl)-7-acetoxycoumarin. mdpi.com

Similarly, in a Suzuki coupling approach, a diverse array of commercially available or synthetically prepared arylboronic acids can be used. This allows for the introduction of various electron-donating or electron-withdrawing groups at different positions on the phenyl ring, providing a powerful tool for systematic structure-activity relationship studies. researchgate.netmdpi.com For example, reacting a 3-halocoumarin with different substituted boronic acids can yield analogues with methoxy, trifluoromethyl, or nitro groups on the phenyl ring. researchgate.netresearchgate.net

Modifications to the coumarin nucleus itself provide another avenue for creating structural analogues. These changes can be introduced either by using substituted precursors during the initial ring formation or by direct functionalization of a pre-formed coumarin scaffold.

C-4 Position: Introduction of a substituent at the C-4 position can be achieved by using a β-ketoester instead of an active methylene compound in a Pechmann condensation, a common coumarin synthesis route. chemmethod.com For example, reacting resorcinol (B1680541) with methyl 2-fluorobenzoylacetate in the presence of sulfuric acid yields a 4-(2-fluorophenyl)coumarin derivative. nih.gov

C-6 Position: Starting with a substituted salicylaldehyde (B1680747), such as 5-bromosalicylaldehyde, in a Knoevenagel or Perkin reaction will result in a 6-bromo-substituted coumarin derivative. mdpi.comnih.gov

C-8 Position: Direct functionalization of the coumarin ring is also possible. For example, 3-acetyl-7-hydroxycoumarins can undergo regioselective aminomethylation via the Mannich reaction at the C-8 position under acidic or neutral conditions, yielding various Mannich bases. rsc.orgrsc.org

These strategies enable the synthesis of a wide range of derivatives with substituents at various positions on the coumarin ring system, allowing for fine-tuning of the molecule's properties.

Table 2: Examples of Structural Variations in 3-Arylcoumarin Derivatives

Position of VariationSynthetic StrategyExample Precursor(s)Resulting Substituent
3-Phenyl Ring Perkin Reaction3-Bromophenylacetic Acid3-(3-Bromophenyl) mdpi.com
3-Phenyl Ring Suzuki Coupling4-Methoxyphenylboronic Acid3-(4-Methoxyphenyl) researchgate.net
C-4 Position Pechmann CondensationMethyl 2-fluorobenzoylacetate4-(2-Fluorophenyl) nih.gov
C-6 Position Knoevenagel Condensation5-Bromosalicylaldehyde6-Bromo nih.gov
C-8 Position Mannich Reaction on CoumarinFormaldehyde, Diethylamine8-(Diethylaminomethyl) rsc.org

Academic Approaches to Compound Characterization and Purity Assessment

The structural elucidation and purity verification of synthesized compounds like this compound are paramount. A combination of advanced spectroscopic and chromatographic techniques is routinely employed for this purpose.

Application of Advanced Spectroscopic Methods

Spectroscopic analysis provides detailed information about the molecular structure, bonding, and electronic environment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural confirmation of coumarin derivatives. For the precursor, 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals. nih.gov The hydroxyl proton appears as a singlet at approximately 10.63 ppm. The proton on the pyrone ring (H4) is observed as a singlet around 8.17 ppm. The protons of the 4-fluorophenyl group typically appear as a multiplet, in this case, a doublet of doublets at 7.75 ppm, due to coupling with each other and with the fluorine atom. The protons on the coumarin's benzene (B151609) ring are also discernible. nih.gov Upon acetylation to form the title compound, the hydroxyl proton signal would disappear, and a new singlet corresponding to the acetyl methyl protons would appear, typically in the range of 2.2-2.5 ppm. The signals for the aromatic protons would experience minor shifts due to the change in the electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic absorption bands would be expected for the C=O stretching of the lactone (around 1720-1740 cm⁻¹), the C=O stretching of the acetate ester (around 1760-1770 cm⁻¹), and C-O stretching vibrations. The C-F bond of the fluorophenyl group also gives a characteristic absorption in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Coumarins are known to be fluorescent, and their absorption and emission spectra are influenced by the substituents on the coumarin ring. 7-Hydroxycoumarin derivatives, in particular, often exhibit pH-dependent fluorescence. The introduction of the 3-(4-fluorophenyl) group and the 7-acetoxy group influences the electronic distribution and thus the absorption and emission maxima. For instance, 3-phenyl substituted 7-hydroxycoumarins are known to exhibit fluorescence, which can be quenched upon binding to certain biomolecules. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the pyrone ring.

Spectroscopic Data for 3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one

TechniqueObserved Data
¹H NMR (500 MHz, DMSO-d₆)δ 10.63 (s, 1H), 8.17 (s, 1H), 7.75 (dd, J = 8.9, 5.5 Hz, 2H), 7.61 (d, J = 8.6 Hz, 1H), 7.31 (t, J = 8.9 Hz, 2H), 6.85 (dd, J = 8.6, 2.3 Hz, 1H), 6.78 (d, J = 2.2 Hz, 1H) nih.gov

Chromatographic Techniques for Compound Purity and Identification

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique for monitoring the progress of a chemical reaction and determining the purity of the product. For the synthesis of coumarin derivatives, TLC can be used to compare the reaction mixture to the starting materials and identify the formation of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one, an Rf value of 0.30 has been reported using a solvent system of dichloromethane and methanol (B129727) (20:1). nih.gov The purity of the compound can be assessed by the presence of a single spot on the TLC plate. Visualization is often aided by the natural fluorescence of coumarins under UV light.

Structure Activity Relationship Sar Investigations of 3 4 Fluorophenyl 2 Oxo 2h Chromen 7 Yl Acetate Derivatives

Influence of the 4-Fluorophenyl Substituent on Biological Activity Profiles

The substituent on the phenyl ring at the C-3 position of the coumarin (B35378) core plays a critical role in determining the biological activity. The presence and nature of this substituent can significantly modulate the compound's potency and selectivity.

The 4-fluorophenyl group is a common feature in many bioactive compounds. The fluorine atom, being highly electronegative and small, can alter the electronic properties of the phenyl ring and form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins.

In the context of MAO-B inhibition, the substitution pattern on the 3-phenyl ring is a key determinant of activity. Studies comparing various substituents at the para-position of the phenyl ring have shown that electron-withdrawing or lipophilic groups can be beneficial. For instance, a comparison of 3-phenylcoumarin (B1362560) derivatives revealed that substituents on the phenyl ring influence potency. While a simple 4-methoxy group (an electron-donating group) results in a certain level of activity, introducing a more complex, electron-withdrawing trifluoromethoxy group can also yield potent inhibitors. nih.govfrontiersin.org

A study on a series of 3-arylcoumarin derivatives as antibacterial agents showed that the substitution pattern on the 3-aryl ring was crucial for activity against S. aureus. researchgate.net This highlights that the electronic and steric properties conferred by substituents like the 4-fluorophenyl group are critical for specific biological activities.

The table below illustrates the impact of different substituents at the 4'-position of the 3-phenyl ring on the inhibitory activity against human MAO-B.

CompoundSubstituent (R) at 4'-positionhMAO-B IC₅₀ (µM)
Derivative 1-H>10
Derivative 2-OCH₃0.140
Derivative 3-N(CH₃)₂0.021
Derivative 4-OCF₃0.008

Data sourced from a study on 3-phenylcoumarin-based MAO-B inhibitors. nih.govfrontiersin.org

Impact of the Acetate (B1210297) Group at C-7 on Molecular Interactions and Bioactivity

The substitution at the C-7 position of the coumarin ring is pivotal for modulating the molecule's pharmacokinetic and pharmacodynamic properties. The 7-hydroxycoumarin derivatives are often potent bioactive agents, but their therapeutic application can be limited by poor bioavailability. mdpi.com Esterification of the 7-hydroxyl group, for instance to a 7-acetoxy group, is a common prodrug strategy to enhance lipophilicity and improve cell membrane permeability.

Once inside the cell, the acetate group can be hydrolyzed by cellular esterases to release the active 7-hydroxy metabolite. This strategy has been successfully employed in the design of various coumarin-based inhibitors. The acetate group itself, before hydrolysis, can also influence the binding affinity of the molecule to its target.

In SAR studies of MAO-B inhibitors, 7-acetoxy-3-phenylcoumarins have been synthesized and evaluated. nih.govfrontiersin.org The conversion of a 7-hydroxy group to a 7-acetoxy group often maintains or slightly modifies the inhibitory potency, while potentially improving the drug-like properties of the compound. For example, the compound 3-(4-(dimethylamino)phenyl)-2-oxo-2H-chromen-7-yl acetate was found to be a potent MAO-B inhibitor. nih.govfrontiersin.org This demonstrates that the 7-acetoxy moiety is well-tolerated and can be part of a highly active molecule. The presence of acetoxy groups at other positions, such as C-7 and C-8, has also been shown to have a positive effect on the cytotoxic potency of some 3-arylcoumarins. nih.govglobalresearchonline.net

Correlation between Substitutions on the Coumarin Ring System (C-3, C-4, C-6, C-8) and Pharmacological Response

The pharmacological response of 3-phenylcoumarin derivatives is highly dependent on the substitution pattern across the entire coumarin ring system.

C-3 Position: As discussed, the nature of the aryl group at C-3 is a primary determinant of activity. The substitution pattern on this ring dictates interactions within the binding pockets of target enzymes. nih.gov

C-4 Position: The C-4 position is another critical site for modification. The introduction of substituents at this position can influence the conformation of the C-3 phenyl ring and introduce new interaction points with the biological target. Studies have shown that adding a phenyl group at C-4 is essential for P-glycoprotein inhibitory activity. researchgate.net In other series, the absence of a substituent at C-4 was found to be favorable for MAO-B inhibition compared to 4-hydroxy-3-phenylcoumarins. mdpi.com

C-6 Position: Substitutions at the C-6 position can significantly impact biological activity. For example, the presence of a chlorine atom at C-6 in 3-phenylcoumarins was shown to improve both the inhibitory activity and selectivity for MAO-B. mdpi.com In a different context, a nitro group at C-6 was incorporated into 3-arylcoumarins to evaluate their antibacterial activity. researchgate.net

C-8 Position: Similar to C-6, the C-8 position offers a site for modification to fine-tune the electronic and steric properties of the molecule. For instance, dichlorination at the C-6 and C-8 positions has been explored in the development of MAO inhibitors. frontiersin.org

The table below summarizes the effect of substitutions on the coumarin ring on MAO-B inhibitory activity.

Compound StructureR₆R₇3-Aryl GrouphMAO-B IC₅₀ (µM)
Derivative A-H-OCOCH₃4-Methoxyphenyl0.140
Derivative B-OCH₃-H4-Trifluoromethoxyphenyl0.015
Derivative C-Cl-H3-Methoxyphenyl0.001

Data compiled from various studies on coumarin-based MAO inhibitors. mdpi.comnih.govfrontiersin.org

SAR of Novel Hybrid Coumarin Structures and Their Pharmacophoric Features

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. nih.gov This approach aims to create novel compounds with improved affinity, selectivity, or a multi-target profile. The coumarin scaffold, due to its versatile biological activities and favorable physicochemical properties, is frequently used as a core for developing hybrid molecules. researchgate.netbenthamdirect.com

Coupling the 3-phenylcoumarin scaffold with other bioactive motifs has led to the design of new compounds with potential applications in various therapeutic areas, including cancer. nih.govresearchgate.net The SAR of these hybrids depends on the nature of the linked pharmacophore, the linker used to connect the two moieties, and the substitution pattern on both the coumarin and the attached fragment.

Key pharmacophoric features of coumarin hybrids often include:

The Coumarin Core: Provides a rigid, planar scaffold that can engage in π-π stacking and hydrophobic interactions with biological targets. mdpi.com

The Second Pharmacophore: This can be another heterocyclic system (like isoxazole, thiazole (B1198619), benzimidazole) or a known bioactive fragment (like stilbene, chalcone). nih.gov The choice of this second pharmacophore is guided by the desired biological target.

For instance, coumarin-stilbene hybrids, which are structurally similar to 3-phenylcoumarins, have been designed and screened for antitumor properties. globalresearchonline.net In these hybrids, the presence of dihydroxy or diacetoxy groups on the coumarin part was found to have a positive effect on cytotoxic potency. globalresearchonline.net Another example involves coumarin-sulfonamide hybrids, which have been investigated for a range of pharmacological activities, including anticancer and carbonic anhydrase inhibition. ajchem-a.com The SAR of these hybrids revealed that electron-withdrawing groups on the sulfonamide's phenyl ring could enhance activity. ajchem-a.com

The development of these hybrid structures underscores the versatility of the coumarin scaffold in creating multi-target ligands or compounds with enhanced potency against specific biological targets. researchgate.net

Computational and Theoretical Chemistry Approaches Applied to 3 4 Fluorophenyl 2 Oxo 2h Chromen 7 Yl Acetate

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor. For 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate (B1210297), docking studies can identify potential biological targets and elucidate the key intermolecular interactions driving its biological activity.

While specific docking studies on 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate are not extensively documented, research on closely related 3-phenylcoumarin (B1362560) derivatives provides significant insights. For instance, studies on 3-phenylcoumarins as inhibitors of enzymes like tyrosinase, elastase, collagenase, and hyaluronidase (B3051955) have revealed common interaction patterns. mdpi.com These studies suggest that the coumarin (B35378) scaffold often anchors the molecule in the active site through hydrogen bonds and hydrophobic interactions. The 3-phenyl substituent typically extends into a hydrophobic pocket, where substitutions on the phenyl ring can modulate binding affinity.

A pertinent study investigated the docking of 3-phenylcoumarin derivatives, including the structurally similar 3-(4-fluorophenyl)-6-methyl-coumarin , into the active site of the human cytochrome P450 enzyme CYP2A13. tandfonline.com The docking analysis of this analog revealed that the coumarin core is a key determinant for binding interactions. tandfonline.com The carbonyl oxygen of the coumarin ring is predicted to form a crucial hydrogen bond with the side chain of asparagine residue Asn297. tandfonline.com The 3-(4-fluorophenyl) group, along with the methyl group at the 6-position, is oriented to make favorable packing interactions with hydrophobic residues such as Met365, supporting the orientation of the molecule for potential metabolic activity. tandfonline.com

Based on these findings for analogous structures, a predictive binding model for this compound can be proposed. The 4-fluorophenyl group at the 3-position would likely engage in hydrophobic and potentially halogen-bonding interactions within the receptor's active site. The acetate group at the 7-position could participate in hydrogen bonding or dipole-dipole interactions, further stabilizing the ligand-receptor complex. The specific nature and strength of these interactions would, of course, depend on the unique topology and amino acid composition of the target protein's active site. Docking studies on various potential targets, such as kinases, oxidases, and cholinesterases, could therefore reveal the most probable biological roles for this compound. nih.gov

Receptor TargetKey Interacting Residues (Predicted for Analogs)Type of InteractionReference
CYP2A13Asn297, Met365Hydrogen Bond, Hydrophobic Packing tandfonline.com
TyrosinaseNot specifiedHydrophobic, Hydrogen Bond mdpi.com
AcetylcholinesteraseTrp86, Trp286Pi-Pi Stacking, Hydrophobic nih.gov
Monoamine Oxidase BNot specifiedHydrophobic, Hydrogen Bond researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modelling for Predictive Activity

While a dedicated QSAR model for this exact compound is not available, numerous studies on coumarin derivatives provide a strong foundation for predictive analysis. nih.govglobethesis.com 2D-QSAR models, which use topological and physicochemical descriptors, have shown that properties like lipophilicity (LogP), molar refractivity (MR), and electronic parameters are often correlated with the biological activities of coumarins. nih.gov For instance, the presence of a halogen like fluorine on the phenyl ring is known to increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of steric and electrostatic fields. nih.gov Studies on various classes of coumarins have highlighted the importance of substituents at positions 3, 4, and 7 for modulating activity. nih.govlongdom.org

Based on general 3D-QSAR models for coumarins, the following predictions can be made for this compound:

Steric Fields: The 3-phenyl group introduces significant bulk. 3D-QSAR models often show that sterically favorable regions exist in this area, suggesting that the phenyl ring occupies a space that is beneficial for activity. The fluorine atom is relatively small and is not expected to cause significant steric hindrance.

Electrostatic Fields: The fluorine atom is highly electronegative, creating a region of negative electrostatic potential on the phenyl ring. This can be favorable if the target receptor has a complementary electropositive region. The ester carbonyl of the acetate group at position 7 also contributes a significant negative electrostatic potential, which could act as a hydrogen bond acceptor.

A hypothetical 3D-QSAR model would likely indicate that bulky, electronegative groups at the para-position of the 3-phenyl ring and hydrogen-bond accepting groups at the 7-position are important for a given biological activity. These models serve as powerful predictive tools, suggesting that modifications to either the fluorophenyl or the acetate moiety could be used to fine-tune the compound's potency and selectivity. researchgate.net

QSAR DescriptorPredicted Influence of SubstituentRationale
3-(4-fluorophenyl) group
Lipophilicity (LogP)IncreaseHalogen substitution increases hydrophobicity.
Steric Bulk (CoMFA)FavorablePhenyl group fits into hydrophobic pockets.
Negative Electrostatic Field (CoMFA)FavorableElectronegative fluorine can interact with electropositive sites.
7-acetate group
Hydrogen Bond Acceptor (HBA)FavorableCarbonyl oxygen can accept hydrogen bonds.
Negative Electrostatic Field (CoMSIA)FavorableContributes to interactions with positive potentials in the active site.

Density Functional Theory (DFT) Calculations and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters that determine a molecule's chemical reactivity and kinetic stability. thenucleuspak.org.pk

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com

DFT studies on related 3-phenylcoumarin derivatives show that the electron density in the HOMO is typically distributed across the entire coumarin ring system and the phenyl group, indicating that this is the region susceptible to electrophilic attack. mdpi.comresearchgate.net The LUMO, conversely, is also often delocalized over the conjugated system, representing the likely site for nucleophilic attack.

For this compound, the introduction of the electron-withdrawing fluorine atom on the phenyl ring is expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted 3-phenylcoumarin. nih.gov The acetate group, being moderately deactivating, would also influence the electronic distribution. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity, which is crucial for understanding its potential as a reactant in chemical synthesis or its metabolic stability.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the carbonyl oxygens of the coumarin and acetate groups would be prominent red regions, indicating their role as hydrogen bond acceptors.

ParameterDescriptionPredicted Characteristics for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents electron-donating ability. Expected to be lowered by the fluorophenyl group.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents electron-accepting ability. Expected to be lowered by the fluorophenyl group.
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps electron-rich and electron-poor regionsNegative potential (red) expected around carbonyl oxygens; positive potential (blue) may be found on aromatic protons.

Theoretical Simulation of Reaction Mechanisms and Electronic Properties

Theoretical simulations, often employing DFT, can be used to model reaction pathways, calculate activation energies, and characterize transition states. This provides a deep understanding of how a molecule is formed and how it might react. The synthesis of the this compound core involves the formation of the 3-phenylcoumarin scaffold. Two common synthetic routes are the Pechmann condensation and the Knoevenagel condensation.

Pechmann Condensation: This method typically involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org Theoretical studies of the Pechmann reaction mechanism have explored several possible pathways, including trans-esterification, electrophilic attack, and dehydration steps. researchgate.net DFT calculations have shown that the reaction proceeds through a series of intermediates and transition states, with the initial step often having the highest activation energy. researchgate.net Simulating this reaction for the synthesis of a 7-hydroxy-3-phenylcoumarin precursor would involve modeling the reaction of a resorcinol (B1680541) derivative with an appropriate β-ketoester.

Knoevenagel Condensation: This route involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an aryl acetic acid derivative. researchgate.net Theoretical studies have elucidated the cascade process, which includes the initial condensation followed by an intramolecular cyclization. researchgate.net These simulations can predict the regioselectivity and stereoselectivity of the reaction and explain the role of catalysts. researchgate.net

Once the molecular structure is formed, theoretical methods can further probe its electronic properties. Calculations of dipole moment, polarizability, and hyperpolarizability can predict the molecule's response to external electric fields, which is relevant for applications in nonlinear optics. Analysis of the electronic structure using methods like Natural Bond Orbital (NBO) analysis can describe the charge distribution and delocalization within the molecule, providing further insight into its reactivity and intermolecular interactions. thenucleuspak.org.pkmdpi.com For this compound, such calculations would quantify the electron-withdrawing effect of the fluorophenyl group and the electronic influence of the acetoxy substituent on the coumarin ring system.

Synthetic MethodKey Mechanistic StepsInformation from Theoretical Simulation
Pechmann Condensation Trans-esterification, Intramolecular Electrophilic Attack, DehydrationReaction energy profiles, Activation barriers, Identification of rate-determining step, Role of acid catalyst. wikipedia.orgresearchgate.net
Knoevenagel Condensation Knoevenagel adduct formation, Intramolecular Cyclization (Lactonization)Reaction pathways, Transition state geometries, Influence of catalyst on product distribution. researchgate.net

Future Research Directions and Perspectives on 3 4 Fluorophenyl 2 Oxo 2h Chromen 7 Yl Acetate

Rational Design and Synthesis of Advanced Coumarin-Based Scaffolds with Tuned Bioactivities

The structural flexibility of the coumarin (B35378) nucleus allows for extensive chemical modifications to enhance therapeutic potential. Future efforts in this area will likely focus on the rational design of analogues of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) to achieve fine-tuned biological activities. Key strategies will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core scaffold will be crucial. This includes altering the substitution pattern on the 4-fluorophenyl ring, exploring different substituents at other positions of the coumarin ring, and modifying the 7-acetoxy group. For instance, replacing the acetate with other esters, amides, or ethers could significantly impact pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacements: The fluorine atom on the phenyl ring is a key feature. Future designs could explore the impact of replacing it with other halogens (Cl, Br, I) or with bioisosteric groups like trifluoromethyl (CF3) or cyano (CN) moieties to modulate electronic properties and metabolic stability.

Hybrid Molecule Synthesis: The creation of hybrid molecules by conjugating the coumarin scaffold with other pharmacologically active moieties is a promising strategy. For example, linking it to fragments known to interact with specific biological targets, such as kinases or proteases, could lead to compounds with enhanced potency and selectivity.

Computational Modeling: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a pivotal role in guiding the design of new analogues. These approaches can predict the binding affinity of designed compounds to potential targets, thereby prioritizing synthetic efforts.

The synthesis of these advanced scaffolds will likely employ both established methods like the Pechmann condensation and modern synthetic techniques to achieve greater efficiency and diversity. Three-component reactions and the use of eco-friendly catalysts are also emerging as important tools in the synthesis of novel coumarin derivatives.

Identification and Validation of Novel Molecular Targets for 3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl Acetate Analogues

A critical aspect of future research will be to elucidate the precise molecular mechanisms underlying the biological activities of this compound and its analogues. While coumarins are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, the specific targets for many derivatives remain unknown.

Potential strategies for target identification include:

Affinity-Based Methods: This could involve designing and synthesizing probes based on the parent compound to isolate and identify binding partners from cell lysates.

Genetic and Proteomic Approaches: Techniques such as RNA interference (RNAi) screening, CRISPR-Cas9-based genetic screens, and thermal proteome profiling can help identify genes and proteins that are essential for the activity of the compounds.

Computational Target Prediction: In silico methods can be used to screen large databases of known protein structures to predict potential binding targets for the coumarin derivatives.

Once potential targets are identified, validation will be essential. This will involve a combination of in vitro binding assays, enzymatic assays, and cell-based assays to confirm the interaction and its functional consequences. For example, if a specific enzyme is identified as a target, its inhibition by the coumarin analogues would need to be quantified.

Development of More Sophisticated In Vitro Biological Assay Systems

To comprehensively evaluate the biological activities of newly synthesized analogues of this compound, the development and implementation of advanced in vitro assay systems are imperative. While traditional assays provide valuable initial data, more sophisticated models can offer deeper insights into the compounds' mechanisms of action and their potential therapeutic utility.

Future directions in this area include:

High-Content Screening (HCS): HCS platforms that combine automated microscopy with sophisticated image analysis can simultaneously measure multiple cellular parameters, providing a more holistic view of a compound's effects on cell health, morphology, and signaling pathways.

3D Cell Culture Models: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids more accurately mimic the in vivo microenvironment. Testing coumarin analogues in these systems can provide more relevant data on their efficacy and penetration into complex tissues.

Target-Based Assays: Once specific molecular targets are identified, the development of robust and sensitive target-based assays will be crucial for screening compound libraries and for detailed mechanistic studies. This could include enzymatic assays, receptor binding assays, and assays to measure protein-protein interactions.

Phenotypic Screening in Disease-Relevant Models: Utilizing primary cells from patients or induced pluripotent stem cell (iPSC)-derived models of specific diseases can provide a more physiologically relevant context for evaluating the therapeutic potential of the coumarin derivatives.

The table below summarizes some of the advanced in vitro assays that could be employed:

Assay TypeDescriptionPotential Insights
High-Content Screening (HCS) Automated imaging and analysis of multiple cellular features (e.g., cell cycle, apoptosis, organelle morphology).Provides a detailed phenotypic fingerprint of compound activity.
3D Spheroid/Organoid Models Cell cultures that mimic the three-dimensional structure and microenvironment of tissues.More predictive of in vivo efficacy and toxicity.
Thermal Shift Assays (TSA) Measures the change in the thermal stability of a protein upon ligand binding.Confirms direct binding of a compound to its target protein.
CRISPR-Based Genetic Screens Identifies genes that, when knocked out, confer sensitivity or resistance to a compound.Elucidates the mechanism of action and potential off-target effects.

Potential Applications in Chemical Biology and as Molecular Probes for Biological Systems

The inherent fluorescence of the coumarin scaffold makes it an attractive platform for the development of molecular probes for chemical biology research. The fluorescence properties of coumarins are often sensitive to their local environment, which can be exploited to probe various biological processes.

Future applications of this compound and its derivatives in this domain could include:

Fluorescent Probes for Bioimaging: By conjugating the coumarin core to specific recognition moieties, it is possible to create probes that selectively label and visualize specific biomolecules (e.g., enzymes, receptors) or organelles within living cells. The development of fluorogenic probes, which exhibit a significant increase in fluorescence upon binding to their target, is a particularly promising area.

Sensors for Biologically Relevant Analytes: The coumarin scaffold can be modified to create sensors that respond to changes in the cellular environment, such as pH, viscosity, or the presence of specific ions or reactive oxygen species.

Reactivity-Based Probes: These probes are designed to covalently bind to the active site of specific enzymes, providing a powerful tool for activity-based protein profiling (ABPP) to study enzyme function in complex biological systems.

The development of coumarin-based probes with improved photophysical properties, such as larger Stokes shifts, higher quantum yields, and two-photon excitation capabilities, will be a key focus of future research. These advancements will enable more sensitive and sophisticated imaging experiments in living systems.

Q & A

Q. What are the optimized synthetic routes for 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate, and how can reaction conditions influence yield?

The synthesis typically involves multi-step processes, including:

  • Core formation : Condensation reactions (e.g., between hydroxyacetophenone derivatives and fluorinated benzoyl chlorides) under basic conditions.
  • Functionalization : Friedel-Crafts acylation to introduce the 4-fluorophenyl group using AlCl₃ as a catalyst .
  • Esterification : Acetylation of the hydroxyl group using acetic anhydride in refluxing ethanol. Yield optimization requires precise stoichiometry, temperature control (e.g., 70–80°C for acylation), and purification via column chromatography (ethyl acetate/petroleum ether gradients). Contamination with byproducts like sulfoxides or over-oxidized derivatives must be monitored via TLC .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons), acetyloxy (δ ~2.3 ppm for CH₃), and lactone carbonyl (δ ~160 ppm in ¹³C) groups.
  • HPLC-MS : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~330–350) and purity (>95%).
  • FT-IR : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (chromen-2-one carbonyl) .

Q. How can researchers screen this compound for preliminary biological activity?

Standard assays include:

  • Cytotoxicity : MTT or crystal violet assays on cancer cell lines (e.g., A549 lung carcinoma) at 10–100 μM concentrations over 48 hours .
  • Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or cyclooxygenase (COX), with IC₅₀ calculations using dose-response curves .
  • Antimicrobial activity : Broth microdilution against E. coli or S. aureus (MIC determination) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Data collection : Use a Bruker APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For small crystals (~0.2 mm³), multi-scan absorption corrections (SADABS) minimize errors .
  • Refinement : SHELXL-97 for anisotropic displacement parameters. Key metrics: R < 0.05, wR < 0.17, and electron density residuals <0.3 eÅ⁻³. The fluorophenyl and chromenone dihedral angles (~35–70°) confirm stereoelectronic effects .

Q. What strategies address contradictions in reported IC₅₀ values across biological studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic interference : Test for esterase-mediated hydrolysis of the acetate group using LC-MS to quantify active metabolites .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .

Q. How can structure-activity relationship (SAR) studies improve this compound’s potency?

  • Substitution patterns : Replace the 7-acetate with morpholine carboxylates to enhance solubility and receptor binding .
  • Fluorine positioning : Compare 4-fluorophenyl vs. 3-fluorophenyl analogs via molecular docking (AutoDock Vina) to quantify interactions with COX-2 or EGFR kinases .
  • Chromenone modifications : Introduce methyl or trifluoromethyl groups at position 2 to modulate electron-withdrawing effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET profiling : SwissADME for logP (~2.5), topological polar surface area (~70 Ų), and blood-brain barrier permeability.
  • Metabolism prediction : CYP450 isoform reactivity (e.g., CYP3A4) via StarDrop’s P450 Module.
  • Toxicity : ProTox-II for hepatotoxicity alerts based on structural fragments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.